N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S2/c23-19(16-4-2-15(3-5-16)17-8-11-28-14-17)13-22-29(24,25)18-6-7-20-21(12-18)27-10-1-9-26-20/h2-8,11-12,14,19,22-23H,1,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUCOBRIUTWSCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)C4=CSC=C4)O)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Hydroxyethyl group
- Thiophene moiety
- Benzo[b][1,4]dioxepine core
- Sulfonamide group
Its molecular formula is C₁₈H₁₉N₃O₄S, with a molecular weight of approximately 365.42 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial fatty acid biosynthesis, such as Fab I. This inhibition can lead to antibacterial effects against various pathogens.
- Anticancer Activity : Research indicates that derivatives of sulfonamides can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
- Antimicrobial Properties : The presence of the thiophene ring is often associated with antimicrobial activity, suggesting potential applications in treating infections.
Anticancer Effects
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance:
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. For example:
| Compound Type | Target Pathogen | Activity |
|---|---|---|
| Thiadiazole derivatives | Bacterial strains | Inhibition of growth |
| Sulfonamide derivatives | Fungal strains | Antifungal effects observed in vitro |
Case Studies
- In Vitro Studies : A study on sulfonamide derivatives showed significant inhibition of cancer cell proliferation across multiple lines, including breast and lung cancers. The mechanism involved apoptosis induction and cell cycle arrest.
- Animal Models : In vivo studies using xenograft models demonstrated that compounds structurally related to this compound significantly reduced tumor size compared to controls.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
